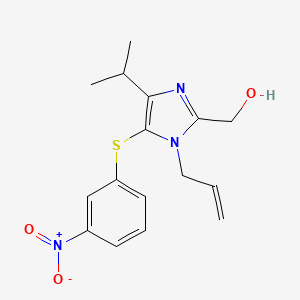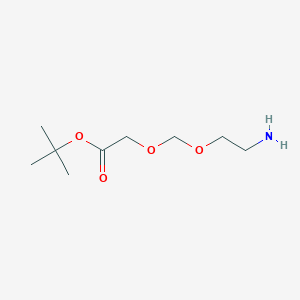
tert-Butyl 2-((2-aminoethoxy)methoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((2-aminoethoxy)methoxy)acetate: is an organic compound with the molecular formula C10H21NO4. It is a derivative of acetic acid and contains a tert-butyl ester group, an aminoethoxy group, and a methoxy group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((2-aminoethoxy)methoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 2-(2-aminoethoxy)methanol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-((2-aminoethoxy)methoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2-((2-aminoethoxy)methoxy)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a linker or spacer in the synthesis of bioconjugates. It facilitates the attachment of biomolecules to surfaces or other molecules, enabling the study of biological interactions and processes[7][7].
Medicine: Its unique structure allows for the design of prodrugs that can be activated in specific biological environments, improving the efficacy and targeting of therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((2-aminoethoxy)methoxy)acetate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 2-(2-aminoethoxy)ethylcarbamate
- tert-Butyl 2-(2-aminoethoxy)acetate
- tert-Butyl 2-(2-aminoethoxy)propionate
Comparison: tert-Butyl 2-((2-aminoethoxy)methoxy)acetate is unique due to the presence of both aminoethoxy and methoxy groups. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds. For example, tert-Butyl 2-(2-aminoethoxy)ethylcarbamate lacks the methoxy group, which may affect its solubility and reactivity in certain reactions .
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethoxymethoxy)acetate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)6-13-7-12-5-4-10/h4-7,10H2,1-3H3 |
InChI Key |
GKPCWIYPXRUXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15219106.png)
![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)
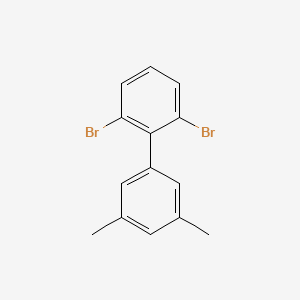
![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)
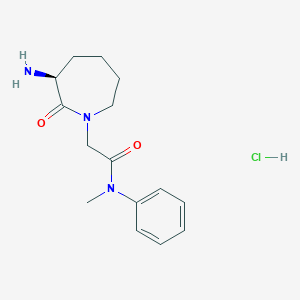
![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
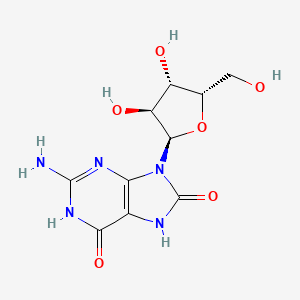
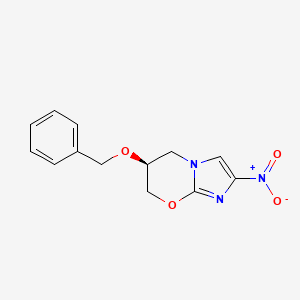
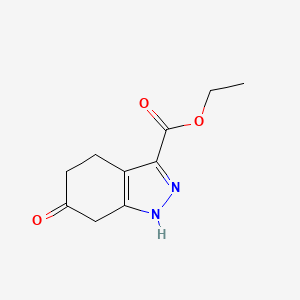

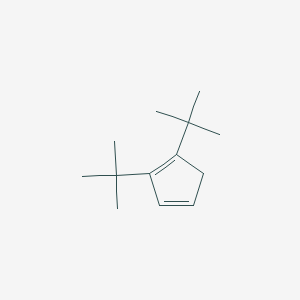
![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
